molecular formula C19H17F3N2OS2 B12150456 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12150456
M. Wt: 410.5 g/mol
InChI Key: YVDMFKVXTPVKRA-UHFFFAOYSA-N
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Description

3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a trifluoromethyl group, a benzylsulfanyl group, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzylsulfanyl Group: This is typically done through nucleophilic substitution reactions using benzyl halides and thiol derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis route needs to be optimized for cost, yield, and safety. This often involves:

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, using oxidizing agents like hydrogen peroxide.

    Reduction: Often carried out in anhydrous conditions using reducing agents like lithium aluminum hydride.

    Substitution: Can be performed under various conditions, often requiring a catalyst or a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce thiols or amines.

    Substitution: Results in the replacement of one functional group with another, such as halides with nucleophiles.

Scientific Research Applications

3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzylsulfanyl group may facilitate interactions with hydrophobic pockets in the target protein. The tetrahydrobenzothieno pyrimidinone core provides a rigid scaffold that can be further modified to optimize biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C19H17F3N2OS2

Molecular Weight

410.5 g/mol

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H17F3N2OS2/c1-24-17(25)15-13-7-2-3-8-14(13)27-16(15)23-18(24)26-10-11-5-4-6-12(9-11)19(20,21)22/h4-6,9H,2-3,7-8,10H2,1H3

InChI Key

YVDMFKVXTPVKRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)C(F)(F)F)SC4=C2CCCC4

Origin of Product

United States

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